

Funebrial: A Natural Product with Potential as a Molecular Probe

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Compound of Interest

Compound Name: *Funebrial*

Cat. No.: *B009795*

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Introduction

Funebrial is a pyrrole lactone alkaloid isolated from the plant *Quararibea funebris*.^[1] Its chemical structure, 1-[(3S,4R,5S)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrole-2-carbaldehyde, and molecular formula, C₁₂H₁₅NO₄, have been identified.^[2] With a molecular weight of 237.25 g/mol, **Funebrial** possesses structural motifs that suggest potential utility as a molecular probe in various biological research applications.^[2] Although, to date, there is a lack of published studies specifically employing **Funebrial** as a molecular probe, its chemical characteristics provide a foundation for exploring its use in cellular and molecular biology.

This document provides a hypothetical framework for the application of **Funebrial** as a molecular probe, including potential applications, detailed protocols for its use and characterization, and templates for data presentation. These protocols are intended as a starting point for researchers interested in investigating the potential of this natural product.

Hypothetical Applications

Based on the chemical structure of **Funebrial**, several potential applications as a molecular probe can be postulated:

- **Fluorescence Microscopy:** The conjugated pyrrole ring system in **Funebrial** may impart intrinsic fluorescent properties. This could allow for its use as a fluorescent probe to visualize cellular compartments or specific biomolecules it may interact with.

- **High-Content Screening:** If **Funebral** is found to modulate a specific cellular process, its potential fluorescence could be leveraged in high-content screening assays to identify novel drugs or genetic modulators of that process.
- **Probe for Target Identification:** **Funebral** could be chemically modified to incorporate a reactive group for covalent labeling or a tag for affinity purification, enabling the identification of its cellular binding partners.

Quantitative Data Summary

As no experimental data for **Funebral** as a molecular probe is currently available, the following tables are provided as templates for organizing and presenting future experimental findings.

Table 1: Physicochemical and Spectroscopic Properties of **Funebral**

Property	Value
Molecular Formula	C12H15NO4
Molecular Weight	237.25 g/mol
Excitation Maximum (nm)	[To be determined]
Emission Maximum (nm)	[To be determined]
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	[To be determined]
Quantum Yield	[To be determined]

Table 2: Cellular Staining Conditions for **Funebral**

Cell Type	Funebral Concentration (μM)	Incubation Time (min)	Incubation Temperature (°C)	Signal-to-Noise Ratio
[e.g., HeLa]	[To be determined]	[To be determined]	[To be determined]	[To be determined]
[e.g., SH-SY5Y]	[To be determined]	[To be determined]	[To be determined]	[To be determined]
[e.g., Primary Neurons]	[To be determined]	[To be determined]	[To be determined]	[To be determined]

Experimental Protocols

The following are detailed, hypothetical protocols for the use of **Funebral** as a molecular probe.

Protocol 1: Characterization of the Spectroscopic Properties of **Funebral**

- Materials:
 - Funebral** (powder)
 - Spectroscopy-grade solvent (e.g., DMSO, Ethanol)
 - Quartz cuvettes
 - Spectrofluorometer
 - UV-Vis Spectrophotometer
- Procedure:
 - Prepare a stock solution of **Funebral** (e.g., 10 mM in DMSO).
 - Prepare a series of dilutions from the stock solution in the desired solvent to determine the optimal concentration for spectroscopic measurements.
 - Absorbance Spectrum:

- Measure the absorbance of a dilute solution of **Funebral** across a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.
- Identify the wavelength of maximum absorbance (λ_{max}).

4. Fluorescence Spectra:

- Using a spectrofluorometer, excite the **Funebral** solution at its λ_{max} and record the emission spectrum.
- Identify the wavelength of maximum emission.
- To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.

5. Quantum Yield Determination (Optional):

- Measure the fluorescence intensity of **Funebral** relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate).
- Calculate the quantum yield using the comparative method.

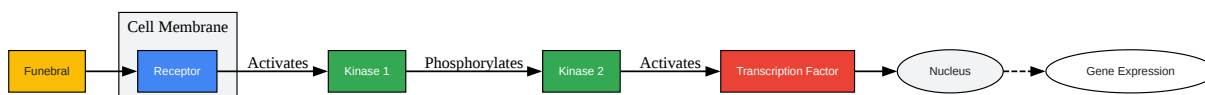
Protocol 2: Staining of Live Cells with **Funebral** for Fluorescence Microscopy

- Materials:
 - Cultured cells on glass-bottom dishes or coverslips
 - **Funebral** stock solution (e.g., 10 mM in DMSO)
 - Complete cell culture medium
 - Phosphate-buffered saline (PBS)
 - Fluorescence microscope with appropriate filter sets
- Procedure:

1. Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
2. Prepare a working solution of **Funebral** in pre-warmed complete cell culture medium. The optimal concentration will need to be determined empirically but a starting range of 1-10 μM is suggested.
3. Remove the culture medium from the cells and wash once with pre-warmed PBS.
4. Add the **Funebral**-containing medium to the cells.
5. Incubate the cells for a predetermined amount of time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
6. After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.
7. Add fresh, pre-warmed imaging buffer to the cells.
8. Image the cells using a fluorescence microscope. Use the excitation and emission maxima determined in Protocol 1 to select the appropriate filter sets.
9. Acquire images and analyze the subcellular localization of the **Funebral** signal.

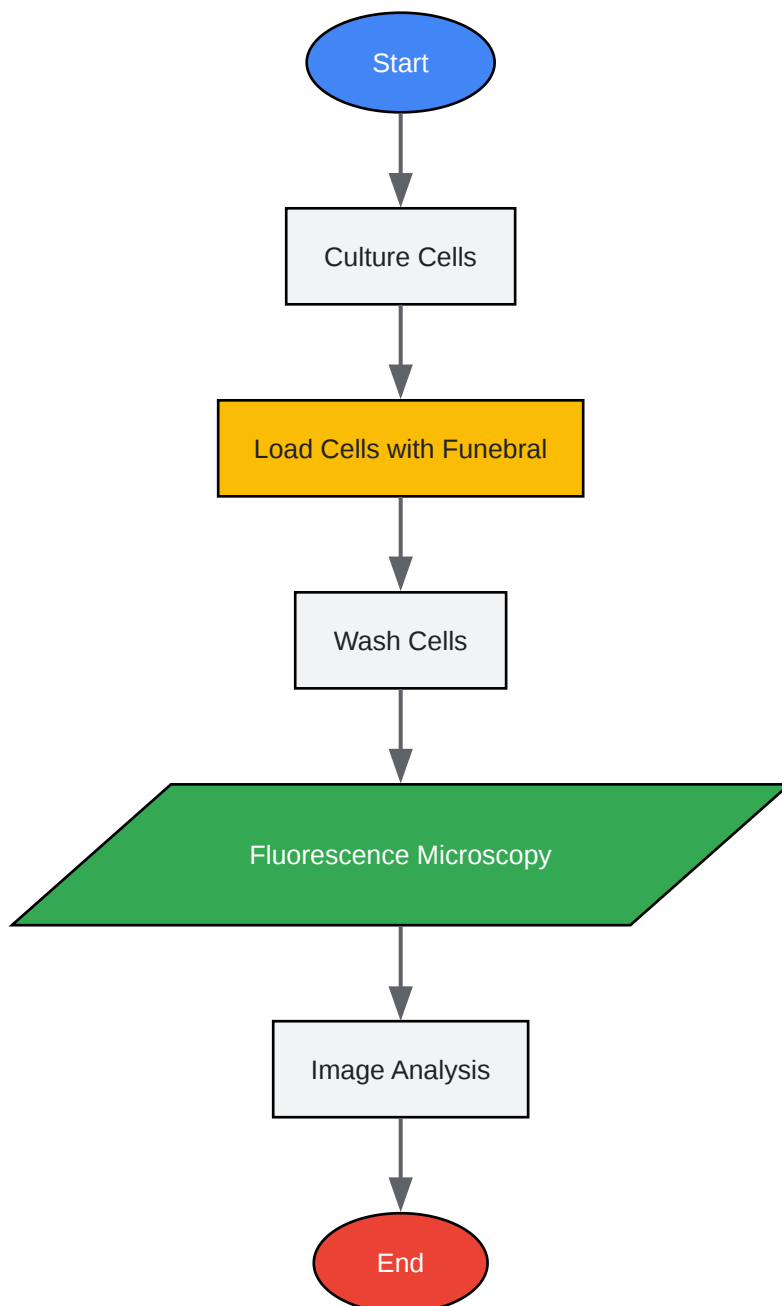
Visualizations

The following diagrams illustrate a hypothetical signaling pathway that **Funebral** could modulate and a general experimental workflow for its use.



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Caption: Hypothetical signaling pathway modulated by **Funebral**.



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Caption: General experimental workflow for using **Funebral**.

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References

- 1. Funebral, a new pyrrole lactone alkaloid from Quararibea funebris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Funebral | C₁₂H₁₅NO₄ | CID 147089 - PubChem [pubchem.ncbi.nlm.nih.gov]
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